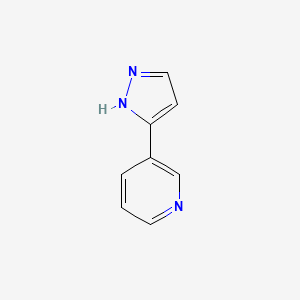

3-(1H-pyrazol-3-yl)pyridine

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are cyclic molecules containing at least one atom other than carbon within their ring structure. openaccessjournals.comwikipedia.org These heteroatoms, commonly nitrogen, oxygen, or sulfur, bestow unique chemical and physical properties upon the molecules. openaccessjournals.com This structural diversity makes them fundamental building blocks in a vast array of applications, from pharmaceuticals and agrochemicals to materials science. openaccessjournals.comijpsr.comijraset.com In fact, over 90% of new drugs approved incorporate heterocyclic motifs, underscoring their critical role in medicinal chemistry. ijraset.com The ability to synthesize a wide variety of heterocyclic structures allows for the precise design of molecules with specific, desired properties. ijraset.com

Role of Pyrazole (B372694) and Pyridine (B92270) Moieties in Medicinal Chemistry and Materials Science

The two core components of 3-(1H-pyrazol-3-yl)pyridine are the pyrazole and pyridine rings, both of which are significant in their own right.

Pyrazole , a five-membered ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. tandfonline.comroyal-chem.com Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. globalresearchonline.netnumberanalytics.com The unique structure of the pyrazole ring allows it to interact with various biological targets like enzymes and receptors. globalresearchonline.netbiosynce.com In materials science, pyrazole-containing polymers can exhibit unique optical and electrical properties. biosynce.com They are also used as ligands in the creation of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. biosynce.combiosynce.com

Pyridine , a six-membered ring containing one nitrogen atom, is another cornerstone of medicinal chemistry. nih.govnumberanalytics.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding, enhancing the pharmacokinetic properties of drugs. nih.gov Pyridine and its derivatives are found in numerous therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory activities. nih.govtandfonline.com In the realm of materials science, pyridines are utilized in the synthesis of polymers, dyes, and nanoparticles. numberanalytics.comnumberanalytics.com Their derivatives can act as ligands in the formation of materials with applications in electronics and energy storage. numberanalytics.comnumberanalytics.com

Research Landscape of this compound

The research surrounding this compound and its derivatives, often classified under the broader term pyrazolopyridines, is active and expanding. Scientists are exploring their potential in various fields, leveraging the combined properties of the pyrazole and pyridine moieties.

One significant area of investigation is in medicinal chemistry . Derivatives of pyrazolopyridines have been reported to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. researchgate.net For instance, certain pyrazolopyridine derivatives have shown potential as inhibitors of specific kinases, which are enzymes often implicated in cancer development. researchgate.net

In materials science , the structural characteristics of pyrazolopyridines make them interesting candidates for the development of novel materials. bldpharm.com The nitrogen atoms in both rings can coordinate with metal ions, making them effective ligands for creating complex structures with potential applications in catalysis and as functional materials. rsc.org For example, 2,6-di(1H-pyrazol-3-yl)pyridine has been used to synthesize iron complexes that act as catalysts in polymerization reactions. rsc.org

The synthesis of this compound and its analogs is a key focus of research. Various synthetic routes have been developed, often involving the reaction of a pyridine derivative with a pyrazole precursor or vice versa. rsc.orgnih.gov These methods aim to provide efficient and versatile ways to create a library of related compounds for further study. For example, one approach involves the reaction of 2-ethynylpyridines with N-tosylhydrazones. rsc.org

Scope and Objectives of the Research Outline

This article aims to provide a focused overview of the chemical compound this compound based on existing academic research. The objective is to present a clear and concise summary of the significance of its structural components and the current state of research into its synthesis and potential applications, strictly adhering to the outlined sections. The information is intended for a scientific audience interested in the chemistry and potential utility of this specific heterocyclic compound.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 45887-08-9 | bldpharm.com |

| Molecular Formula | C8H7N3 | nih.gov |

| Synonyms | 3-(Pyrazol-3-yl)pyridine | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLMOUMOJSUSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427736 | |

| Record name | 3-(1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45887-08-9 | |

| Record name | 3-(1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-(1H-Pyrazol-3-yl)pyridine

Established methods for synthesizing this compound primarily involve the cyclization of functionalized pyridine (B92270) precursors or the cross-coupling of pyridine and pyrazole (B372694) building blocks.

Cyclization Reactions of Precursors

Cyclization reactions represent a fundamental approach to forming the pyrazole ring. These methods typically start with a pyridine derivative containing a suitable side chain that can react with a hydrazine (B178648) source to close the five-membered pyrazole ring.

The synthesis of N-aryl heterocycles can often be achieved through nucleophilic aromatic substitution (SNAr) reactions. In a process analogous to the synthesis of related compounds, 3-(1H-pyrazol-1-yl)pyridine can be formed from the reaction of 3-chloropyridine (B48278) with pyrazole. This reaction typically requires a base to deprotonate the pyrazole, enhancing its nucleophilicity, and is often performed in a polar aprotic solvent at elevated temperatures. While the direct synthesis of the 3-yl isomer via this method is less common than the N-substituted (1-yl) isomer, it highlights a potential pathway for C-N bond formation. A similar reported synthesis for a related isomer involved the nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with pyrazole to produce an intermediate for the drug Crizotinib researchgate.net.

| Reactants | Base | Solvent | Conditions | Product |

| 3-Chloropyridine | Strong Base (e.g., NaH, K2CO3) | Polar Aprotic (e.g., DMF, DMSO) | Elevated Temperature | 3-(1H-Pyrazol-1-yl)pyridine |

Table 1: General Conditions for Nucleophilic Aromatic Substitution of Halopyridines with Pyrazole.

Modern cross-coupling reactions provide a powerful and versatile method for forming C-N bonds between aromatic systems. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples applicable to the synthesis of pyrazolylpyridines wikipedia.orgorganic-chemistry.org. These reactions utilize a transition metal catalyst, typically palladium or copper, to couple an aryl halide with an amine or an N-H containing heterocycle.

In this context, 3-bromopyridine (B30812) can be coupled with pyrazole using a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often involves bulky, electron-rich phosphines that facilitate the catalytic cycle wikipedia.org. Similarly, the copper-catalyzed Ullmann-type reaction can be employed, often requiring higher temperatures but sometimes offering complementary reactivity organic-chemistry.orgacs.org. This approach is effective for coupling various aryl bromides with pyrazole to afford N-aryl pyrazoles acs.orgnih.gov.

| Reaction Type | Catalyst | Ligand | Base | Solvent |

| Buchwald-Hartwig | Palladium (e.g., Pd2(dba)3) | Phosphine (e.g., XPhos, BINAP) | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) | Aprotic (e.g., Toluene, Dioxane) |

| Ullmann Coupling | Copper (e.g., CuI, Cu2O) | Amino acid or Phenanthroline | Inorganic (e.g., K3PO4, Cs2CO3) | Polar Aprotic (e.g., DMF, DMSO) |

Table 2: Typical Components for Cross-Coupling Reactions of 3-Bromopyridine and Pyrazole.

Hydrazinolysis is a key step in the classical Knorr pyrazole synthesis, one of the most fundamental methods for constructing pyrazole rings chemhelpasap.comname-reaction.comslideshare.net. This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine name-reaction.comslideshare.net. To synthesize this compound via this route, a pyridine precursor bearing a 1,3-dicarbonyl moiety or a functional equivalent at the 3-position is required.

The general mechanism begins with the nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl groups, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, which, after another dehydration step, yields the aromatic pyrazole ring cdnsciencepub.comresearchgate.net.

This method is a direct application of the Knorr pyrazole synthesis using hydrazine hydrate (B1144303) as the source of the N-N unit. The reaction pathway involves the condensation of a pyridine-substituted 1,3-dicarbonyl compound, such as 1-(pyridin-3-yl)butane-1,3-dione, with hydrazine hydrate jk-sci.com. The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone, followed by ring closure and dehydration to furnish the stable pyrazole ring name-reaction.comslideshare.net. An alternative precursor is an α,β-unsaturated ketone or aldehyde attached to the pyridine ring, which can also undergo cyclization with hydrazine to form a pyrazoline, subsequently oxidized to the pyrazole.

| Precursor Type | Reagent | Catalyst | Key Steps |

| Pyridine-3-yl-1,3-diketone | Hydrazine Hydrate | Acid (e.g., Acetic Acid) | 1. Hydrazone formation2. Intramolecular cyclization3. Dehydration |

| Pyridine-3-yl-α,β-unsaturated ketone | Hydrazine Hydrate | Acid or Base | 1. Michael addition2. Cyclization/Dehydration3. Oxidation (if pyrazoline forms) |

Table 3: Knorr Synthesis Approach using Hydrazine Hydrate.

Multi-Component Synthesis Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules longdom.org. For the synthesis of this compound, an MCR could involve pyridine-3-carbaldehyde, a compound with an active methylene (B1212753) group (such as a β-ketoester), and a hydrazine derivative nih.govsemanticscholar.org.

| Component 1 | Component 2 | Component 3 | Catalyst |

| Pyridine-3-carbaldehyde | β-Ketoester (e.g., Ethyl acetoacetate) | Hydrazine Hydrochloride | Ammonium Acetate (B1210297) |

| Pyridine-3-carbaldehyde | Malononitrile | Hydrazine Hydrate | Piperidine |

| Enaminone | Pyridine-3-carbaldehyde | Hydrazine Hydrochloride | Ammonium Acetate |

Table 4: Examples of Reactant Combinations for Multi-Component Synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures like this compound. These reactions offer high efficiency and functional group tolerance under relatively mild conditions.

The Suzuki-Miyaura coupling reaction is a widely employed method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. In the context of this compound synthesis, this can involve the coupling of a pyridine-containing boronic acid or ester with a halogenated pyrazole, or conversely, a pyrazole-containing boronic acid with a halogenated pyridine.

For instance, the coupling of a 3-halopyridine with a pyrazole-containing organoboron reagent can be utilized. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the general applicability of this method to similar structures is well-established. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water. The efficiency of the coupling can be influenced by the nature of the substituents on both the pyridine and pyrazole rings, as well as the specific ligand and palladium source used.

A general representation of the Suzuki coupling approach is shown below:

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| 3-Halopyridine | Pyrazole-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |

| 3-Pyridylboronic acid | 3-Halopyrazole | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | This compound |

This table represents generalized conditions for the Suzuki-Miyaura coupling. Actual conditions may vary depending on the specific substrates and desired outcomes.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This methodology can be adapted for the synthesis of the this compound scaffold. One potential pathway involves the coupling of a 3-halopyridine with an appropriately substituted terminal alkyne, which can then be cyclized to form the pyrazole ring. Alternatively, a 3-ethynylpyridine (B57287) can be coupled with a suitable nitrogen-containing species to construct the pyrazole ring.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, like CuI, with a base, commonly an amine such as triethylamine, which can also serve as the solvent. The mild reaction conditions of the Sonogashira coupling make it tolerant of various functional groups.

A conceptual pathway for the Sonogashira reaction in the synthesis of a precursor to this compound is depicted below:

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| 3-Bromopyridine | Propargylamine | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine |

| 3-Iodopyridine | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | THF |

This table illustrates general components for a Sonogashira coupling reaction. Specific substrates and conditions would be required for the synthesis of the target molecule.

Synthesis of Substituted this compound Derivatives

Introduction of Halogen Substituents

The introduction of halogen atoms onto the this compound scaffold provides valuable handles for further functionalization through various cross-coupling reactions. Halogenation can occur on either the pyridine or the pyrazole ring, with the regioselectivity being influenced by the reaction conditions and the existing substituents.

Direct halogenation of pyrazoles typically occurs at the C4 position if it is unsubstituted. researchgate.netresearchgate.net Therefore, direct halogenation of this compound would likely yield the 4-halo-pyrazole derivative. Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly used for this purpose. researchgate.net The reaction conditions are generally mild, often proceeding at room temperature in a suitable solvent. researchgate.net

Halogenation of the pyridine ring is also possible. Electrophilic halogenation of pyridine is generally difficult due to the electron-deficient nature of the ring and typically requires harsh conditions. However, the presence of the pyrazole substituent may influence the reactivity and regioselectivity of halogenation on the pyridine ring.

| Substrate | Halogenating Agent | Solvent | Position of Halogenation (Predicted) |

| This compound | N-Bromosuccinimide (NBS) | Acetonitrile | 4-position of the pyrazole ring |

| This compound | N-Iodosuccinimide (NIS) | DMF | 4-position of the pyrazole ring |

This table provides predicted outcomes based on general reactivity principles of pyrazole halogenation.

Alkylation and Acylation Strategies

Modification of the pyrazole nitrogen in this compound through alkylation and acylation provides a route to a diverse range of derivatives with potentially altered biological activities and physicochemical properties.

Alkylation: N-alkylation of pyrazoles can lead to a mixture of regioisomers (N1 and N2 alkylation) if the pyrazole is unsymmetrically substituted. The regioselectivity of the alkylation is influenced by factors such as the nature of the alkylating agent, the base used, and the reaction conditions. nih.govsemanticscholar.org For 3-substituted pyrazoles, alkylation often preferentially occurs at the N1 position, which is sterically less hindered. nih.govsemanticscholar.org Common alkylating agents include alkyl halides and sulfates, and the reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile. researchgate.net

Acylation: N-acylation of pyrazoles is generally more straightforward and often proceeds with high regioselectivity. Acylating agents such as acid chlorides or anhydrides react with the pyrazole nitrogen, usually in the presence of a base like pyridine or triethylamine, to yield N-acylpyrazoles. The acylation typically occurs at the less sterically hindered nitrogen atom.

| Reaction Type | Reagent | Base | Solvent |

| N-Alkylation | Methyl iodide | K₂CO₃ | DMF |

| N-Alkylation | Benzyl (B1604629) bromide | NaH | THF |

| N-Acylation | Acetyl chloride | Pyridine | Dichloromethane |

| N-Acylation | Acetic anhydride | Triethylamine | Acetonitrile |

This table presents typical reagents and conditions for the N-alkylation and N-acylation of pyrazoles.

Formation of Pyrazolo[3,4-b]pyridine Derivatives

The this compound scaffold can serve as a precursor for the synthesis of the fused heterocyclic system, pyrazolo[3,4-b]pyridine. This transformation typically involves the construction of a new ring fused to the existing pyrazole and pyridine rings. A common strategy involves the use of a 3-aminopyrazole (B16455) derivative, which can be conceptually derived from this compound, to build the pyridine ring.

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov This reaction, known as the Friedländer annulation, leads to the formation of the fused pyridine ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound. nih.gov

Another approach involves the reaction of a suitably functionalized pyridine precursor with a hydrazine to construct the pyrazole ring, leading to the pyrazolo[3,4-b]pyridine system. For instance, a 2-chloro-3-cyanopyridine (B134404) can react with hydrazine to form a 3-aminopyrazolo[3,4-b]pyridine.

| Pyrazole Precursor | Co-reactant | Reaction Type | Product |

| 3-Amino-1H-pyrazole | Acetylacetone | Friedländer Annulation | Dimethylpyrazolo[3,4-b]pyridine |

| 5-Amino-1-phenylpyrazole | Ethyl acetoacetate | Condensation/Cyclization | Phenyl-methyl-pyrazolo[3,4-b]pyridinone |

This table outlines general synthetic strategies for the formation of pyrazolo[3,4-b]pyridines.

Chemical Reactivity and Transformations

The reactivity of this compound is a composite of the individual reactivities of the pyridine and pyrazole rings, influenced by their mutual substitution. The pyridine ring is generally susceptible to nucleophilic attack and resistant to electrophilic substitution, while the pyrazole ring can undergo various transformations.

Direct oxidation of the this compound molecule is not extensively documented in the literature. However, based on the known chemistry of its constituent heterocycles, potential oxidation reactions can be inferred. The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is a common strategy to increase the reactivity of the pyridine ring toward electrophilic substitution. wikipedia.org The formation of pyridine N-oxide activates the positions ortho and para to the nitrogen, making them more susceptible to attack.

In the context of coordination chemistry, metal complexes incorporating pyrazolyl-pyridine ligands can participate in oxidation reactions, although these typically involve changes in the oxidation state of the metal center rather than the ligand itself. For instance, a cobalt(III) complex featuring a 3-(2-pyridyl)pyrazolate ligand has been shown to catalyze the oxidation of phosphines. mdpi.com

The reduction of this compound can target either the pyridine ring or substituents attached to the molecule.

Hydrogenation of the Pyridine Ring: The pyridine ring is susceptible to catalytic hydrogenation, which typically reduces it to the corresponding piperidine. This reaction is a well-established method for the reduction of pyridines and their derivatives. researchgate.net Various catalysts, such as Ruthenium-Boron (RuB) nanoparticles or Palladium on carbon, under hydrogen pressure can be employed to achieve this transformation, yielding 3-(1H-pyrazol-3-yl)piperidine. researchgate.netresearchgate.net The reaction conditions, including catalyst, solvent, temperature, and pressure, can be optimized to achieve high conversion and selectivity. researchgate.net Another method involves transfer hydrogenation using agents like trichlorosilane, which has been effective for 3-carbonyl pyridines. mdpi.com

Reduction of Substituents: Functional groups attached to the molecule can be selectively reduced without affecting the heterocyclic core. For example, nitrophenyl groups attached to the pyrazole nitrogen of 2-(3-pyrazolyl)pyridine have been successfully reduced to their corresponding aminophenyl derivatives. znaturforsch.com This type of reduction is typically achieved using standard reducing agents, demonstrating that functional group manipulation is feasible while preserving the pyrazolyl-pyridine scaffold.

| Reaction Type | Substrate | Conditions | Product | Reference |

|---|---|---|---|---|

| Pyridine Ring Hydrogenation | Pyridine derivatives | H₂, Catalyst (e.g., Ru, Pd) | Piperidine derivatives | researchgate.netresearchgate.net |

| Nitro Group Reduction | 1-(Nitrophenyl)-2-(3-pyrazolyl)pyridine | Reducing agent | 1-(Aminophenyl)-2-(3-pyrazolyl)pyridine | znaturforsch.com |

Nucleophilic substitution on the this compound core can occur through two main pathways: substitution on the pyridine ring or substitution at the pyrazole N-H proton.

The pyridine ring is electron-deficient and generally activated towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-positions. quimicaorganica.org Substitution at the 3-position is significantly slower as the negative charge of the Meisenheimer-like intermediate cannot be delocalized onto the ring nitrogen. quimicaorganica.org

However, the pyrazole moiety offers an alternative reaction pathway. The N-H proton is acidic and can be removed by a base. The resulting pyrazolate anion is a potent nucleophile and can react with electrophiles. This has been demonstrated in the nucleophilic aromatic substitution reaction of 2-(3(5)-pyrazolyl)pyridine with 2- and 4-nitrofluorobenzene. znaturforsch.com In the presence of potassium carbonate, the pyrazole nitrogen attacks the electron-deficient aromatic ring, displacing the fluoride (B91410) to form 1-(nitrophenyl) functionalized 2-(3-pyrazolyl)pyridines in excellent yields. znaturforsch.com This reaction highlights that nucleophilic substitution involving the pyrazole nitrogen is a highly effective method for functionalizing the molecule. znaturforsch.com

| Substrate | Reagent | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-(3(5)-Pyrazolyl)pyridine | 4-Nitrofluorobenzene | K₂CO₃ | DMSO | 2-[1-(4-Nitrophenyl)-1H-pyrazol-3-yl]pyridine | Excellent |

| 2-(3(5)-Pyrazolyl)pyridine | 2-Nitrofluorobenzene | K₂CO₃ | DMSO | 2-[1--(2-Nitrophenyl)-1H-pyrazol-3-yl]pyridine | Excellent |

Electrophilic aromatic substitution (SEAr) on the this compound scaffold must consider the reactivity of both heterocyclic rings.

Pyridine Ring: The pyridine ring is highly deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. youtube.com Any electrophilic substitution that does occur is directed to the meta-position (C-3 and C-5). wikipedia.orgyoutube.com Since the pyrazolyl group already occupies the C-3 position, any further substitution on the pyridine ring would be expected to occur at the C-5 position. The reaction is generally sluggish and requires harsh conditions. youtube.com

Pyrazole Ring: In contrast, the pyrazole ring is more susceptible to electrophilic substitution, which overwhelmingly occurs at the C-4 position. rrbdavc.org This regioselectivity is due to the electronic stabilization of the intermediate formed upon attack at this position. rrbdavc.org Halogenation of pyrazoles, for instance, can be achieved using reagents like Cl₂, Br₂, or N-halosuccinimides to yield 4-halopyrazoles. mdpi.com

Therefore, in an electrophilic aromatic substitution reaction on this compound, the electrophile is most likely to attack the C-4 position of the pyrazole ring, as it is the more activated site for this type of reaction.

Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds, providing an atom-economical alternative to traditional cross-coupling reactions. rsc.org Both pyrazole and pyridine rings are known to participate in C-H activation reactions, often directed by a coordinating group. rsc.orgdntb.gov.ua

For this compound, several C-H bonds are available for activation: C4-H and C5-H on the pyrazole ring, and C2-H, C4-H, C5-H, and C6-H on the pyridine ring. The regioselectivity of C-H activation is typically controlled by the formation of a stable metallacyclic intermediate. The nitrogen atoms in both rings can act as directing groups.

Palladium-catalyzed C-H arylation of pyridines containing electron-withdrawing groups has been shown to proceed with high regioselectivity at the C-3 and C-4 positions. nih.gov Studies on the C-H functionalization of pyrazoles have demonstrated that various metals, including palladium and rhodium, can catalyze the formation of new C-C and C-heteroatom bonds. rsc.orgdntb.gov.ua For example, Pd-catalyzed activation of a C(sp³)–H bond alpha to a silicon atom has been used to create silylated pyrazole derivatives. researchgate.net While specific C-H activation studies on this compound are not widely reported, the existing literature on related structures suggests it is a promising substrate for such transformations.

Rhodium(III) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, have emerged as powerful catalysts for C-H functionalization reactions. nih.gov These reactions often proceed through a chelation-assisted mechanism where a directing group guides the catalyst to a specific C-H bond. nih.gov

While research specifically on this compound is limited, a study on the closely related isomer, 2-(1H-pyrazol-1-yl)pyridine, demonstrates the potential for sophisticated control over reaction outcomes. rsc.org In this work, the Rh(III)-catalyzed C-H bond functionalization with internal alkynes was shown to be solvent-controlled. rsc.org This control allows for the divergent synthesis of either C-H alkenylation products or indazole products, showcasing how the reaction environment can switch the reaction pathway. rsc.org It is plausible that this compound could exhibit similar reactivity, where the nitrogen atoms of the pyrazole and pyridine rings act as a bidentate directing group to facilitate Rh(III)-catalyzed C-H activation, with the potential for solvent molecules to influence the selectivity of subsequent bond-forming steps.

Coordination Chemistry and Ligand Design

3-(1H-Pyrazol-3-yl)pyridine as a Ligand in Metal Complexes

This compound is a bidentate ligand that can coordinate to metal centers through the nitrogen atoms of both the pyridine (B92270) and pyrazole (B372694) rings. The presence of the N-H group on the pyrazole ring also allows for deprotonation, leading to the formation of pyrazolate-bridged polynuclear complexes. This dual functionality makes it a versatile building block in coordination chemistry.

The N-heterocyclic nature of this compound and its derivatives makes them effective ligands for a variety of transition metal ions. These ligands, which are analogues of 2,2'-bipyridine, readily form stable complexes with metals from the d-block. researchgate.net The coordination behavior of these ligands has been extensively studied, revealing their ability to form complexes with varying geometries and nuclearities. researchgate.net

Research has demonstrated the successful coordination of pyrazolyl-pyridine ligands with a range of transition metal ions, including but not limited to:

Copper(II): Forms both dinuclear and tetranuclear complexes. researchgate.net In some instances, the deprotonated ligand chelates one copper atom and bridges another. researchgate.net

Zinc(II) and Cadmium(II): Form monometallic complexes where the pyrazolyl-pyridine ligand binds in a bidentate fashion. uj.ac.za

Cobalt(II) and Nickel(II): Have been shown to form octanuclear cubic coordination cages with bis(pyrazolyl-pyridine) ligands. tandfonline.com

Iron(II): Forms complexes that can exhibit spin-crossover properties. researchgate.net

Ruthenium(II): Can be used to construct complexes with specific photophysical properties. researchgate.net

Silver(I): Forms a variety of complexes, including dinuclear and polymeric structures, depending on the specific ligand design. researchgate.net

Lanthanides(III) and Actinides(III): The coordination chemistry of bis(pyrazolyl)pyridine ligands with these f-block elements has also been explored. acs.org

The ability of this compound and its derivatives to form both mononuclear and dinuclear complexes is a key feature of their coordination chemistry. The formation of these different nuclearities is often dependent on the reaction conditions, the metal-to-ligand ratio, and the specific substituents on the ligand backbone.

Mononuclear complexes are typically formed when the ligand acts as a simple bidentate chelator to a single metal center. For example, mononuclear complexes of Co(II), Cu(II), and Zn(II) have been prepared where the metal center is in a tetrahedral or square-planar environment. rsc.org In some cases, the coordination sphere is completed by other ligands or solvent molecules. nih.gov A series of emissive mononuclear Cu(I) cationic complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphines have also been designed and characterized. nih.gov

Dinuclear complexes often arise from the bridging capability of the pyrazolate anion after deprotonation of the N-H group. researchgate.net This bridging can occur through the two nitrogen atoms of the pyrazole ring, linking two metal centers. For instance, three Cu(II) complexes featuring a di-ligand-bridged Cu2 unit have been synthesized and structurally characterized. researchgate.net In these structures, each deprotonated ligand chelates one copper atom while simultaneously bridging another. researchgate.net The formation of pyrazolato-bridged dinuclear complexes has also been observed for other transition metals. nih.gov

The following table summarizes examples of mononuclear and dinuclear complexes formed with pyrazolyl-pyridine based ligands.

| Complex Type | Metal Ion | Example Compound | Key Structural Feature | Reference |

| Mononuclear | Cu(I) | [Cu(3-(2-pyridyl)-5-phenyl-pyrazole)(phosphine)]+ | Cationic complex with a phosphine (B1218219) co-ligand. | nih.gov |

| Mononuclear | Zn(II) | [Zn(L)Cl2] (L = 2-(5-methyl-1H-pyrazol-3-yl)pyridine) | Four-coordinated tetrahedral core. | researchgate.net |

| Mononuclear | Co(II) | [Co((CF3)2pz)2((CH3)2pzH)2] | Tetrahedral metal environment. | rsc.org |

| Dinuclear | Cu(II) | [Cu2(μ-L)2(HCOO)2(H2O)2] (HL = 2-(1H-pyrazol-3-yl) pyridine) | Di-ligand-bridged Cu2 unit. | researchgate.net |

| Dinuclear | Re(I) | [fac-{Re(CO)3(μ(2)-pypz)}]2 (pypzH = 3-(2-pyridyl)pyrazole) | Bimetallic compound with pyrazolate bridges. | researchgate.net |

The primary mode of coordination for this compound and its derivatives is through chelation involving the nitrogen atoms of both the pyridine and pyrazole rings. This N,N-chelation forms a stable five-membered ring with the metal ion. researchgate.net The geometry of the ligand, with the two nitrogen donors positioned for effective bidentate coordination, is a key factor in the stability of the resulting complexes.

The pyridine nitrogen acts as a typical σ-donor, while the pyrazole nitrogen also donates a lone pair of electrons to the metal center. Upon deprotonation, the pyrazolate nitrogen becomes a stronger donor and can also act as a bridging atom. researchgate.net This versatility in coordination allows for the formation of a wide array of complex structures.

In some cases, particularly with pyrazolone-containing ligands, an N,O-chelating fashion has been observed, though the N,N-chelating mode is generally preferred. unicam.it The specific coordination mode can be influenced by electronic and structural factors, such as the substituents on the pyrazole ring. unicam.it The chelation of the pyrazolyl-pyridine unit is a fundamental aspect of its coordination chemistry, driving the self-assembly of more complex supramolecular structures like coordination cages. researchgate.net

Design and Synthesis of Pyrazolyl-Pyridine Chelating Units

The versatile coordination properties of the this compound scaffold have prompted the design and synthesis of more elaborate ligand architectures. By incorporating this core unit into larger molecular frameworks, chemists can fine-tune the electronic and steric properties of the resulting ligands, leading to metal complexes with tailored functionalities.

A common strategy in ligand design is the attachment of pendant aromatic groups to the pyrazolyl-pyridine core. These pendant groups can influence the solubility, photophysical properties, and solid-state packing of the resulting metal complexes. The synthesis of these ligands often involves the N-alkylation of the pyrazole ring. researchgate.net

The general synthetic approach for these pendant ligands involves the reaction of a suitable pyrazolyl-pyridine precursor with a substituted benzyl (B1604629) halide or a similar alkylating agent. researchgate.netlongdom.org This modular approach allows for the systematic variation of the pendant group to study its effect on the properties of the metal complexes.

Bis-(pyrazolyl)pyridine ligands are a class of tridentate ligands that are analogues of terpyridine. researchgate.net In these ligands, two pyrazole rings are attached to a central pyridine ring, typically at the 2 and 6 positions. These ligands have been extensively studied due to their ability to form highly stable, often planar, coordination complexes with a variety of metal ions. researchgate.net

The synthesis of 2,6-bis(pyrazolyl)pyridines can be achieved through several routes. One common method involves the condensation of 2,6-diacetylpyridine (B75352) with hydrazine (B178648) derivatives. acs.org Another approach is the reaction of 2,6-bis(3-oxoprop-1-en-1-yl)pyridine with hydrazines. These methods allow for the introduction of various substituents on the pyrazole rings, which can be used to modulate the electronic and steric properties of the ligand.

These ligands have been shown to form a diverse range of structures, including mononuclear complexes, dinuclear helicates, and larger supramolecular assemblies such as coordination cages. For instance, the reaction of bis-bidentate ligands, where two pyrazolyl-pyridine units are connected by a spacer, with transition metal ions has resulted in the formation of octanuclear coordination cages. researchgate.net The rigid, pincer-type framework of 2,6-bis(1H-pyrazol-3-yl)pyridines has been particularly useful in coordination chemistry. nih.gov

Application in Catalysis

Complexes derived from pyrazole-substituted pyridines have emerged as versatile tools in catalysis. The structural diversity of these ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their reactivity and selectivity in various catalytic processes.

While the broader class of pyrazolopyridine ligands is utilized in transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions, including Heck and cyclopropanation reactions, specific detailed research findings for catalysts derived directly from this compound in these organic reactions are not extensively documented in publicly available literature. The related pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, have seen more significant exploration in this area.

Protic pyrazole complexes are recognized for their utility in homogeneous catalysis, where the N-H proton of the pyrazole ring can participate in catalytic cycles. nih.govmdpi.com This functionality is particularly relevant in systems involving proton transfer steps. While pincer-type ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines have been the focus of significant research in this domain, creating well-defined homogeneous catalytic systems, specific examples detailing the application of the simpler this compound ligand in such systems are not prominently featured in the available scientific literature. mdpi.comnih.gov

The generation of hydrogen from chemical carriers is a critical area of renewable energy research. While iridium(III) complexes with the isomeric 2-(1H-pyrazol-3-yl)pyridine have been shown to promote hydrogen evolution from formic acid, similar studies explicitly detailing the use of this compound for this purpose are not readily found. nih.govrsc.org The electronic and coordination differences between the isomers likely result in distinct catalytic activities, warranting separate investigation.

Complexes of this compound and its derivatives have demonstrated significant catalytic activity in oxidation reactions, particularly in the biomimetic oxidation of catechol to o-quinone. This reaction serves as a model for the activity of catechol oxidase, a copper-containing enzyme.

In-situ generated complexes, formed by mixing pyrazole-based ligands with various metal salts, are effective catalysts for the aerobic oxidation of catechols. jocpr.com Copper(II) complexes, in particular, have shown excellent catalytic activity for this transformation. mdpi.com The catalytic efficiency is influenced by several factors, including the nature of the ligand, the copper(II) salt precursor, and the solvent. jocpr.commdpi.com

Research has shown that complexes formed from pyrazole-based ligands and copper(II) acetate (B1210297) [Cu(CH₃COO)₂] or copper(II) sulfate (B86663) (CuSO₄) exhibit notable catalytic activity. mdpi.com The solvent also plays a crucial role, with different solvents impacting the reaction rate. For instance, the combination of a pyrazole-based ligand and Cu(CH₃COO)₂ in methanol (B129727) has been identified as a particularly effective system. mdpi.com

The kinetics of this oxidation reaction often follow the Michaelis-Menten model, indicating an enzyme-like catalytic behavior. jocpr.commdpi.com The rate of oxidation is dependent on the concentration of the catechol substrate and the catalyst.

Below is a table summarizing the catalytic performance of in-situ generated copper complexes with a pyrazole-based ligand (a derivative of this compound) in the oxidation of catechol.

| Copper(II) Salt | Ligand to Metal Ratio | Solvent | Oxidation Rate (μmol L⁻¹ min⁻¹) |

|---|---|---|---|

| Cu(CH₃COO)₂ | 2:1 | Methanol | 32.29 |

| CuSO₄ | 2:1 | Methanol | Not specified |

| Cu(NO₃)₂ | 2:1 | Methanol | Not specified |

| CuCl₂ | 2:1 | Methanol | Not specified |

The data in this table is based on research on pyrazole-based ligands and may not exclusively represent this compound itself, but rather its derivatives. researchgate.net

Medicinal Chemistry and Biological Activity

Antimicrobial Properties

The pyrazole-pyridine scaffold has been identified as a promising backbone for the development of new antimicrobial agents, showing activity against a variety of pathogenic microorganisms, including bacteria and fungi.

Derivatives containing the pyrazole (B372694) and pyridine (B92270) moieties have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Several studies have highlighted the antibacterial potential of pyrazolo[3,4-b]pyridines and related structures. For instance, a series of pyrazolo[3,4-b]pyridine derivatives showed moderate activity against Staphylococcus aureus and Escherichia coli. japsonline.com Similarly, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, with activity against Gram-negative strains like E. coli, K. pneumoniae, and P. aeruginosa. nih.gov

Other modifications, such as creating pyrazole-thiazole hybrids, have also yielded compounds with potent activity against E. coli. nih.gov The introduction of a thiazolidinone ring to the pyrazole structure resulted in moderate antibacterial activity against E. coli. nih.gov Furthermore, novel pyrazole-tagged pyridine derivatives have been synthesized and tested against various bacterial strains, demonstrating the versatility of this chemical class. benthamdirect.com

| Compound Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | S. aureus | Moderate activity (Inhibition Zone: 12-14 mm) | japsonline.com |

| Pyrazolo[3,4-b]pyridines | E. coli | Moderate activity (Inhibition Zone: 12-16 mm) | japsonline.com |

| Imidazo-pyridine substituted pyrazoles | E. coli, K. pneumoniae, P. aeruginosa | Potent activity (MBC <1 μg/ml) | nih.gov |

| Pyrazole-thiazole hybrids | ΔTolC E. coli | Potent activity (MIC as low as 0.037 μg/ml) | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli | Moderate activity (MIC of 16 μg/ml) | nih.gov |

A significant challenge in modern medicine is the rise of multi-drug resistant (MDR) bacteria. The pyrazole scaffold has shown promise in overcoming these resistance mechanisms. nih.gov Certain pyrazole derivatives have been found to be effective against multidrug-resistant clinical isolates of S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 32 μg/ml. nih.gov

Furthermore, triazine-fused pyrazole derivatives have been identified as potent inhibitors of MDR bacterial strains, with activity against Staphylococcus epidermidis and Enterobacter cloacae that surpasses the positive control, tetracycline. nih.gov Tethered thiazolo-pyrazole derivatives have also been developed as potent agents against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 μg/ml and a better toxicity profile than standard antibiotics. nih.gov Studies on other pyrazole compounds have demonstrated their ability to overcome common drug-resistance mechanisms in vitro, suggesting a broad potential for this class of molecules. nih.gov

In addition to antibacterial properties, pyrazole-pyridine derivatives have been investigated for their antifungal potential. Synthesized novel pyrazole-tagged pyridine derivatives were tested against various Candida strains, with some compounds showing significant activity. benthamdirect.com The antifungal activity of pyrazole derivatives is often evaluated against common pathogenic fungi such as Candida albicans and Aspergillus niger. nih.govmdpi.commdpi.com

The versatility of the pyrazole structure allows for the synthesis of various derivatives with antifungal properties. For example, some pyrazoline and pyrazole derivatives have been screened for activity against C. albicans, showing the potential of this chemical family in developing new antifungal treatments. nih.govresearchgate.netnih.gov

| Compound Class | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| Pyrazole tagged pyridine derivatives | Candida strains | Significant activity observed for some derivatives | benthamdirect.com |

| Substituted pyrazoles | Candida albicans | Potent activity reported | mdpi.com |

| Thiophene-pyrazole-pyridine hybrids | Candida albicans, Aspergillus flavus | Good antimicrobial activity | nih.gov |

| Nicotinic acid benzylidene hydrazide derivatives | Candida albicans, Aspergillus niger | Activity comparable to fluconazole | nih.gov |

Tuberculosis remains a major global health issue, exacerbated by the emergence of drug-resistant strains of Mycobacterium tuberculosis. Pyrazole-containing compounds have emerged as a promising area of research for new anti-tubercular agents. Specifically, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) hybrids were designed and evaluated as novel anti-tubercular agents. nih.govresearchgate.net One representative hybrid demonstrated promising in vitro activity against the susceptible H37Rv strain and a panel of drug-resistant M. tuberculosis strains, with MIC values as low as 0.006 μg/mL and 0.003 to 0.014 μg/mL, respectively. nih.govresearchgate.net This particular compound was also able to significantly reduce the mycobacterial burden in a mouse model. nih.govresearchgate.net

Other related structures, such as pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids, have also been synthesized and tested. Certain compounds from this series showed excellent antitubercular activity against M. tuberculosis H37RV, with one compound exhibiting an MIC of 12.5 μg/mL and 99% inhibition. acs.org Another study on 3,5-disubstituted-pyrazoline derivatives identified a compound with potent inhibitory activity against Mycobacterium tuberculosis H37Ra, showing an MIC value of 17 µM. semanticscholar.org

| Compound Class | Mycobacterial Strain | MIC Value | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyridine-3-carboxamide hybrid | M. tuberculosis H37Rv (susceptible) | 0.006 μg/mL | nih.govresearchgate.net |

| Pyrazolo[1,5-a]pyridine-3-carboxamide hybrid | Drug-resistant M. tuberculosis | 0.003 - 0.014 μg/mL | nih.govresearchgate.net |

| Pyrazolylpyrazoline-clubbed hybrids | M. tuberculosis H37RV | 12.5 μg/mL | acs.org |

| 3,5-Disubstituted-pyrazoline derivative | M. tuberculosis H37Ra | 17 µM | semanticscholar.org |

Anticancer Potential

The pyrazole-pyridine scaffold is also a key feature in the design of novel anticancer agents. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, most notably by inducing programmed cell death, or apoptosis.

Apoptosis is a critical pathway for eliminating cancerous cells, and many chemotherapeutic agents function by activating this process. Several studies have shown that pyrazole derivatives can effectively trigger apoptosis in cancer cells. For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazoles were evaluated for their anticancer activity against a human triple-negative breast cancer cell line (MDA-MB-468). waocp.orgwaocp.org One derivative, in particular, induced dose- and time-dependent cell toxicity and provoked apoptosis, which was associated with an elevated level of Reactive Oxygen Species (ROS) and increased caspase-3 activity. waocp.orgwaocp.org The activation of caspase-3 is a key step in the execution phase of apoptosis. waocp.org

Another study on 1,3,5-trisubstituted-1H-pyrazole derivatives found that they exerted anticancer effects by modulating key apoptotic proteins. These compounds significantly decreased the expression of the anti-apoptotic gene Bcl-2 while increasing the expression of pro-apoptotic genes such as Bax, p53, and Caspase-3 in breast (MCF-7), lung (A549), and prostate (PC3) cancer cell lines. nih.gov Similarly, a novel pyrazolyl pyridine conjugate was found to induce apoptosis in liver cancer (HepG2) cells by activating caspases 3, 8, and 9. nih.gov Research on another novel pyrazole derivative also confirmed its ability to induce apoptosis at low micromolar concentrations in triple-negative breast cancer cells, as measured by the activation of caspase-3/7. mdpi.com

| Compound Class | Cancer Cell Line | Mechanism of Apoptosis Induction | Reference |

|---|---|---|---|

| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole | MDA-MB-468 (Breast) | Increased ROS generation and caspase-3 activation | waocp.orgwaocp.org |

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast), A549 (Lung), PC3 (Prostate) | Decreased Bcl-2; Increased Bax, p53, and Caspase-3 | nih.gov |

| Pyrazolyl pyridine conjugate | HepG2 (Liver) | Activation of caspases 3, 8, and 9 | nih.gov |

| 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide | MDA-MB-231 (Breast) | Activation of caspase-3/7 | mdpi.com |

Inhibition of Protein Targets (e.g., PRMT5)

While the direct inhibitory activity of 3-(1H-pyrazol-3-yl)pyridine on Protein Arginine Methyltransferase 5 (PRMT5) is not extensively documented in publicly available research, the broader class of pyrazole-containing compounds has been investigated for the inhibition of various protein kinases and enzymes implicated in cancer. For instance, pyrazolo[3,4-b]pyridine derivatives have been explored as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in tumor cell proliferation and survival nih.gov. The structural similarities between the ATP-binding sites of many kinases suggest that derivatives of this compound could be designed to target such enzymes. Further research is required to specifically elucidate the potential of this scaffold in PRMT5 inhibition.

Cytotoxicity against Various Human Cancer Cell Lines (e.g., MCF-7, HeLa, NCI-H460, PC-3)

Derivatives of the pyrazolylpyridine scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

MCF-7 (Breast Cancer): Numerous studies have reported the efficacy of pyrazole and pyrazolylpyridine derivatives against the MCF-7 breast cancer cell line. For example, a series of pyrazolyl acylhydrazones and amides were evaluated for their antiproliferative properties, with some derivatives showing micromolar IC50 values mdpi.com. In another study, novel pyridine and pyrazolyl pyridine conjugates exhibited potent cytotoxicity against MCF-7 cells rsc.org.

HeLa (Cervical Cancer): The cytotoxic potential of pyrazolylpyridine derivatives has also been confirmed in HeLa cells. Research on pyrazoline derivatives, which share the pyrazole core, showed that certain compounds induced cell cycle arrest and apoptosis in HeLa cells nih.govmdpi.com.

NCI-H460 (Lung Cancer): While specific data for this compound against NCI-H460 is limited, related pyrazole derivatives have been evaluated against other non-small cell lung cancer cell lines like A549, showing promising results nih.govmdpi.com. This suggests that the pyrazolylpyridine scaffold could be a viable candidate for development against lung cancer.

PC-3 (Prostate Cancer): The activity of pyrazole derivatives against prostate cancer cells has been investigated. One study reported that certain pyrazole derivatives were not cytotoxic to human PC-3 prostate cancer cells, indicating that the anticancer activity of this class of compounds can be highly specific to the cell line and the substitution pattern on the pyrazole ring researchgate.net. However, other research on 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids showed potent cytotoxicity against PC3 cells nih.gov.

| Compound/Derivative | MCF-7 IC50 (µM) | HeLa IC50 (µM) | NCI-H460 IC50 (µM) | PC-3 IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Pyrazolyl Acylhydrazone 11a | Data available | Data available | Not Reported | Not Reported | mdpi.com |

| Pyrazolyl Pyridine Conjugate 9 | 0.34 | Not Reported | Not Reported | Not Reported | rsc.org |

| Pyrazoline Derivative 1b | Not Reported | >50 | Not Reported | Not Reported | nih.govmdpi.com |

| Pyrazoline Derivative 9b | Not Reported | 7.74 | Not Reported | Not Reported | mdpi.com |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 22 | 3.15 | 4.21 | Not Reported | 6.28 | nih.gov |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 23 | 2.82 | 3.57 | Not Reported | 5.74 | nih.gov |

Structure-Activity Relationships in Anticancer Activity

The anticancer activity of pyrazolylpyridine derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and pyridine rings. Structure-activity relationship (SAR) studies have revealed several key trends mdpi.com:

Substitution on the Pyrazole Ring: The presence of different functional groups on the pyrazole nucleus can modulate the cytotoxic potency and selectivity. For instance, the introduction of bulky aromatic groups can enhance anticancer activity.

Substitution on the Pyridine Ring: Modifications on the pyridine ring also play a crucial role. The electronic properties and steric bulk of the substituents can affect the compound's ability to interact with biological targets.

Analysis of various pyrazole derivatives has shown that increasing the number of methoxy (B1213986) groups on a phenyl substituent can decrease the IC50 value, indicating increased activity mdpi.com. Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower antiproliferative activity mdpi.com.

Antileukemic Activity

The potential of pyrazole-based compounds in treating leukemia has been an area of active investigation. Studies on pyrazolothiazolopyrimidine derivatives, a related heterocyclic system, have demonstrated significant cytotoxic effects against leukemia cell lines researchgate.net. These compounds were found to be particularly effective against multidrug-resistant leukemia cells, highlighting their potential to overcome common challenges in cancer chemotherapy researchgate.net. The antileukemic activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key cellular signaling pathways involved in cancer cell proliferation and survival nih.gov. While direct evidence for the antileukemic activity of this compound is still emerging, the promising results from related scaffolds provide a strong rationale for its further investigation in this context.

Antiviral Applications

Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

A significant breakthrough in the antiviral applications of pyrazole derivatives came with the discovery of their ability to inhibit human dihydroorotate dehydrogenase (DHODH) nih.gov. DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the replication of many viruses patsnap.comscbt.com. A series of 2-(3-alkoxy-1H-pyrazol-1-yl)azines, which are structurally related to this compound, were identified as potent inhibitors of human DHODH nih.gov. The inhibition of this host cell enzyme effectively depletes the intracellular pool of pyrimidines, thereby preventing viral replication. One of the most active compounds identified was 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, which demonstrated greater activity than the known DHODH inhibitors brequinar (B1684385) and teriflunomide (B560168) nih.gov.

Activity against Measles Virus

The inhibition of DHODH by pyrazolylazine derivatives has been directly linked to their antiviral activity against the measles virus, a member of the Paramyxoviridae family nih.gov. The structure-activity study of these compounds was based on a phenotypic assay that measured the inhibition of measles virus replication in cell culture nih.gov. The potent DHODH inhibitory activity of these compounds correlated well with their ability to suppress viral proliferation. This host-targeted antiviral strategy offers the advantage of a high barrier to the development of viral resistance, as the virus cannot easily mutate to overcome the inhibition of a host enzyme.

Other Biological Activities

Derivatives of the this compound scaffold have been the subject of extensive research, revealing a broad spectrum of biological activities. The unique combination of a pyridine ring and a pyrazole ring in a single molecule provides a versatile platform for the development of novel therapeutic agents. This section explores various other biological properties associated with this chemical class, including anti-inflammatory, antimalarial, antileishmanial, analgesic, and central nervous system-related activities, as well as their mechanisms of action through enzyme inhibition and modulation of cell signaling pathways.

Anti-Inflammatory Properties

The pyrazole nucleus is a key feature in several established anti-inflammatory drugs. Research has shown that compounds incorporating this heterocycle, including pyrazole-pyridine hybrids, exhibit significant anti-inflammatory effects. One notable derivative, 3-(pyridin-3-yl)pyrazole, demonstrated considerable anti-inflammatory activity and showed a 40% reduction in ulcerogenic potential when compared to a reference drug mdpi.com. The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in the inflammatory pathway nih.gov.

A variety of pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory capabilities. For instance, pyrazole-hydrazone derivatives have shown excellent protection against inflammation, with one compound exhibiting 92.59% inhibition in a relevant assay mdpi.com. Similarly, pyrazolyl-pyrazoline derivatives have been effectively evaluated using the carrageenan-induced rat paw edema assay mdpi.com. The development of new heterocyclic compounds that incorporate pyrazole, pyridine, and other moieties continues to be a promising strategy for creating potent anti-inflammatory agents nih.gov.

| Compound Type | Key Finding | Reference |

|---|---|---|

| 3-(Pyridin-3-yl)pyrazole derivative | Exhibited high anti-inflammatory activity with reduced ulcerogenic potential. | mdpi.com |

| Pyrazole-hydrazone derivative | Showed 92.59% inhibition in an inflammation assay. | mdpi.com |

| Pyrazolo[1,5-a]quinazoline derivatives | Identified as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. | mdpi.com |

Antimalarial and Antileishmanial Activities

Malaria and leishmaniasis are parasitic diseases that affect millions worldwide, and there is a pressing need for new, effective treatments. Pyrazole derivatives have emerged as promising candidates in the search for novel antiprotozoal agents. pjps.pknih.gov Specifically, pyrazole-containing compounds have demonstrated potent antimalarial and antileishmanial activities. malariaworld.org

Research into novel 1H-pyrazole derivatives has identified compounds with significant dual activity. For example, 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole showed the highest antimalarial activity in one study, with a suppression of 70.26% in Plasmodium berghei-infected mice. pjps.pk In the same study, another derivative, 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole, exhibited the highest antileishmanial activity against Leishmania aethiopica promastigotes with an IC50 of 0.079 µg/ml. pjps.pk The integration of a pyrazole scaffold into a pyrazoline framework has also yielded derivatives with promising dual-action capabilities. nih.govsemanticscholar.org

| Compound | Activity | Result | Reference |

|---|---|---|---|

| 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole | Antimalarial | 70.26% suppression against P. berghei | pjps.pk |

| 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole | Antileishmanial | IC50 of 0.079 µg/ml against L. aethiopica | pjps.pk |

| Hydrazine-coupled pyrazole derivative (Compound 13) | Antileishmanial | IC50 = 0.018 against L. aethiopica | malariaworld.org |

| Hydrazine-coupled pyrazole derivative (Compound 15) | Antimalarial | 90.4% suppression against P. berghei | malariaworld.org |

Analgesic Activity

The search for new and effective analgesic agents with fewer side effects than currently available drugs is a major goal in medicinal chemistry. Pyrazole and pyrazoline derivatives have been investigated for their pain-relieving properties. nih.govnih.gov For example, a series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines were synthesized and screened for their analgesic activity, with one compound showing efficacy comparable to the standard drug pentazocine. mdpi.com

The pyridine moiety is also found in compounds with analgesic properties. Phenazopyridine, a pyridine derivative, is a well-known urinary tract analgesic that provides symptomatic relief from pain and burning. drugbank.comnih.govmayoclinic.org Its mechanism is thought to involve a localized anesthetic effect on the urinary tract mucosa. nih.gov The combination of pyrazole and pyridine motifs in compounds like this compound offers a potential framework for developing novel analgesics that may target different pain pathways.

Central Nervous System (CNS) Related Activities

Compounds containing pyridine and pyrazole rings have shown a range of activities related to the central nervous system. Pyridine alkaloids, for instance, are known to have therapeutic applications in CNS diseases. researchgate.netnih.gov The nitrogen atom in the pyridine ring is crucial for the pharmacological profile of many drugs that act on the CNS. researchgate.netnih.gov

More specifically, derivatives containing the 1H-pyrazole ring have been investigated for their neuroprotective potential. A study on 3-(1H-pyrazole-1-yl)-N-propananilide derivatives found that they possessed neuroprotective properties against 6-OHDA-induced neurotoxicity, a model often used in Parkinson's disease research. turkjps.orgturkjps.org The protective activity of the most effective compounds was linked to their ability to decrease the levels of the pro-apoptotic protein Bax and reduce the activation of caspase-3. turkjps.orgturkjps.org These findings suggest that pyrazole-pyridine structures could be valuable leads for the development of treatments for neurodegenerative disorders.

| Compound Series | Activity | Mechanism | Reference |

|---|---|---|---|

| 3-(1H-pyrazole-1-yl)-N-propananilide derivatives | Neuroprotection against 6-OHDA-induced neurotoxicity | Decreased levels of Bax protein and caspase-3 activation | turkjps.orgturkjps.org |

Enzyme Inhibition Mechanisms

The biological activities of this compound and its derivatives are often rooted in their ability to inhibit specific enzymes. This targeted inhibition can disrupt pathological processes, making these compounds attractive for drug development.

One of the most well-studied mechanisms is the inhibition of kinases. For example, pyridine and pyrazolyl pyridine conjugates have been developed as potent inhibitors of PIM-1 kinase, an enzyme linked to cell proliferation and cancer. nih.gov In one study, a pyrazolyl pyridine derivative showed a strong inhibitory effect on PIM-1 kinase with an IC50 value of 8.4 nM. nih.gov Similarly, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways. nih.gov Another study reported on (1H-pyrazol-4-yl)methanamines as inhibitors of the PI3Kγ enzyme. researchgate.net

Other enzyme targets include NADPH oxidase 2 (NOX2), where inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure have shown promise. mdpi.com Furthermore, as mentioned in the anti-inflammatory section, inhibition of cyclooxygenase-2 (COX-2) is a common mechanism for pyrazole-containing compounds. nih.gov

| Compound Class | Enzyme Target | Potency (Example) | Reference |

|---|---|---|---|

| Pyrazolyl pyridine conjugates | PIM-1 kinase | IC50 = 8.4 nM | nih.gov |

| 1H-pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) | IC50 = 0.2 nM | nih.gov |

| 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based | NADPH Oxidase 2 (NOX2) | Potent inhibition observed | mdpi.com |

| (1H-pyrazol-4-yl)methanamines | PI3Kγ | Up to 73% inhibition | researchgate.net |

Modulation of Cell Signaling Pathways

Beyond direct enzyme inhibition, this compound analogs can exert their effects by modulating complex cell signaling pathways. A significant finding in this area is the discovery of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). nih.gov These compounds enhance the receptor's response to its natural ligand, acetylcholine, which is a key mechanism in neurotransmission. nih.gov

As discussed in the context of CNS activities, pyrazole derivatives have been shown to influence the apoptotic signaling pathway. By decreasing the expression of the pro-apoptotic protein Bax and inhibiting the activation of caspase-3, these compounds can protect neuronal cells from programmed cell death. turkjps.orgturkjps.org Furthermore, the inhibition of kinases like TBK1 by pyrazolo[3,4-b]pyridines directly impacts the signaling pathways of the innate immune system, highlighting the role of this compound class in immunomodulation. nih.gov

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a critical aspect of cellular signaling and pathophysiology. Derivatives of this compound have been investigated for their role in modulating ROS levels, particularly in the context of cancer therapy and inflammatory diseases.

One area of research has focused on analogs of the antitumor drug dacarbazine (B1669748). A synthesized pyridine analog of dacarbazine, 3-[3,3-Dimethyl-1-triazenyl]pyridine, demonstrated the ability to induce the formation of ROS upon its introduction to isolated rat hepatocytes. brieflands.com This compound, which replaces the imidazole (B134444) ring of dacarbazine with a pyridine ring, was found to be approximately twice as potent as dacarbazine, with EC50 values of 33 μM and 56 μM, respectively. brieflands.com The cytotoxic effects of both dacarbazine and its pyridine analog were mitigated by ROS scavengers and antioxidants, underscoring the role of oxidative stress in their mechanism of action. brieflands.com

Furthermore, compounds with a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure have been identified as potent inhibitors of NADPH oxidase 2 (NOX2). mdpi.comresearchgate.net NOX enzymes are a major source of cellular ROS. mdpi.comresearchgate.net Inhibitors such as GSK2795039, which is based on this pyridine-scaffold, have been shown to prevent amyloid-beta-induced oxidative stress in microglial cells. mdpi.com By binding to the NADPH interaction site on NOX2, these compounds prevent the enzyme's activation and subsequent generation of superoxide, a precursor to other reactive oxygen species. mdpi.com This highlights the potential of pyrazole-pyridine derivatives in managing diseases where ROS overproduction is a causative factor. mdpi.comresearchgate.net

Table 1: Effect of a Pyridine Analog of Dacarbazine on ROS Generation and Cytotoxicity

| Compound | EC50 (μM) | Effect on ROS Generation |

|---|---|---|

| Dacarbazine | 56 | Induces ROS formation in hepatocytes brieflands.com |

| 3-[3,3-Dimethyl-1-triazenyl]pyridine (Compound III) | 33 | Induces ROS formation in hepatocytes brieflands.com |

Inhibition of CYP3A4

The cytochrome P450 enzyme CYP3A4 is a crucial enzyme in drug metabolism, and its inhibition can lead to significant drug-drug interactions. mdpi.com Various heterocyclic compounds, including those containing pyridine and pyrazole moieties, are known inhibitors of CYP3A4, often through coordination with the heme iron atom. nih.govsigmaaldrich.com

Research into ritonavir (B1064) analogues has provided insights into the structure-activity relationships for CYP3A4 inhibition. mdpi.comnih.gov In a series of rationally designed inhibitors, the inclusion of a pyridine group as a heme-ligating moiety was a key feature. mdpi.com For instance, a compound designated as 10a , which incorporates a pyridine group, demonstrated a high inhibitory potency with an IC50 of 0.15 μM. mdpi.com The binding affinity (Ks) of this compound was 0.015 μM. mdpi.com The orientation of the pyridine group within the active site of CYP3A4, including interactions with residues such as Phe215 and Arg106, plays a significant role in its inhibitory activity. mdpi.com

In another study, a 1-pyrazolyl derivative (16 ) showed negligible CYP3A4 inhibition at a concentration of 10 μM, indicating that the specific substitution pattern on the pyridine and pyrazole rings is critical for determining the inhibitory potential. acs.org This highlights the possibility of designing selective inhibitors by modifying the core structure. The introduction of nitrogen atoms into aromatic rings has been explored as a strategy to reduce lipophilicity and decrease CYP3A4 inhibition. acs.org

Table 2: CYP3A4 Inhibition by Pyridine-Containing Compounds

| Compound | IC50 (μM) | Binding Affinity (Ks, μM) | Notes |

|---|---|---|---|

| 10a | 0.15 mdpi.com | 0.015 mdpi.com | A ritonavir analogue with a pyridine group. mdpi.com |

| 10b | 0.21 mdpi.com | - | An analogue of compound 10a. mdpi.com |

| 3a | 0.16 mdpi.com | 0.015 mdpi.com | A Boc-containing analogue for comparison. mdpi.com |

| 4 | 1.6 mdpi.com | 1.36 mdpi.com | Demonstrates the effect of linker rigidification. mdpi.com |

| 1-pyrazolyl derivative (16) | >10 | - | Exhibited negligible inhibition at 10 μM. acs.org |

Glucokinase Activation

Glucokinase (GK) is a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. mdpi.comacs.org Glucokinase activators (GKAs) are small molecules that enhance the activity of GK, leading to increased glucose uptake and insulin (B600854) secretion. mdpi.comnih.gov Several GKAs incorporate pyrazole and pyridine structures in their design.

The development of novel N-(pyrazole-3-yl)-benzamide derivatives has been a focus of research for glucokinase activators. google.com These compounds are designed to bind to an allosteric site on the glucokinase enzyme, inducing a conformational change that enhances its catalytic activity. mdpi.com This allosteric activation mechanism allows for the potentiation of glucose-stimulated insulin secretion without causing hypoglycemia, a risk associated with some earlier generation GKAs. nih.gov

One example of a GKA is dorzagliatin (B607184), a dual-acting GKA that targets both the liver and pancreas. mdpi.com While the specific structure of dorzagliatin is (2S)-2-(4-(2-Chloro-phenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methyl-pentanamide, it demonstrates the therapeutic potential of pyrazole-containing compounds in this class. mdpi.com Another effort in this area led to the discovery of 3-cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-propionamide, which activated the GK enzyme with an αKa of 39 nM. acs.org These examples underscore the importance of the pyrazole and pyridine scaffolds in the design of effective glucokinase activators for the treatment of type 2 diabetes. acs.orgresearchgate.net

Table 3: Examples of Scaffolds in Glucokinase Activators

| Compound Class/Example | Core Scaffold Moiety | Mechanism of Action |

|---|---|---|

| N-(pyrazole-3-yl)-benzamide derivatives google.com | Pyrazole, Benzamide | Allosteric activation of glucokinase mdpi.com |

| Dorzagliatin mdpi.com | Pyrazole | Dual-acting activator in liver and pancreas mdpi.com |

| 3-cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-propionamide acs.org | Pyridine, Thiazole | In vitro activation of the GK enzyme acs.org |

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Activity

SAR studies for this class of compounds have focused on systematically altering different parts of the molecule, including the pyrazole (B372694) ring, the pyridine (B92270) ring, and the various functional groups that can be attached to them.

Modifications to the pyrazole ring have proven to be a critical determinant of biological activity. The substituents at the N1 and C4/C5 positions of the pyrazole moiety can significantly impact potency and selectivity.

For instance, in a series of 4-(pyrazol-3-yl)-pyridines developed as c-Jun N-terminal kinase (JNK) inhibitors, substitution at the N1 position of the pyrazole was explored to optimize activity. An N-benzyl group was found to be slightly more potent than a simple N-methyl group. researchgate.net However, increasing the chain length to a phenethyl group led to a slight decrease in potency, and a morpholino-ethyl group was also less active. researchgate.net This suggests that while some bulk is tolerated at the N1 position, specific steric and electronic properties are required for optimal interaction with the target.

Further exploration of the pyrazole ring in a different series of antitubercular 2-pyrazolylpyrimidinones showed that bulky alkyl groups like ethyl and cyclopropyl (B3062369) at the R5 position were tolerated, but a phenyl group at the same position resulted in a loss of activity. science.gov In another study on meprin inhibitors, a 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity, while replacing one of the phenyl groups with smaller methyl or benzyl (B1604629) groups led to a decrease in potency. nih.gov

| Scaffold/Series | Position of Modification | Substituent | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| 4-(Pyrazol-3-yl)-pyridines (JNK Inhibitors) | N1 | Methyl | Baseline activity | researchgate.net |

| 4-(Pyrazol-3-yl)-pyridines (JNK Inhibitors) | N1 | Benzyl | Slightly more potent than Methyl | researchgate.net |

| 4-(Pyrazol-3-yl)-pyridines (JNK Inhibitors) | N1 | Phenethyl | Slight decrease in potency | researchgate.net |